molecular formula C6H7O6P B1226939 (3,5-Dihydroxyphenyl) dihydrogen phosphate CAS No. 9014-68-0

(3,5-Dihydroxyphenyl) dihydrogen phosphate

Cat. No.: B1226939
CAS No.: 9014-68-0
M. Wt: 206.09 g/mol
InChI Key: CBOVPRLPVFGQHP-UHFFFAOYSA-N
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Description

(3,5-Dihydroxyphenyl) dihydrogen phosphate is an organic compound with the molecular formula C6H7O6P.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (3,5-Dihydroxyphenyl) dihydrogen phosphate typically involves the phosphorylation of 3,5-dihydroxyphenol. This can be achieved using phosphorylating agents such as phosphorus oxychloride (POCl3) or phosphorus pentachloride (PCl5) under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions .

Industrial Production Methods: Industrial production methods for this compound may involve large-scale phosphorylation processes using similar reagents and conditions as in laboratory synthesis. The process is optimized for higher yields and purity, often involving purification steps such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions: (3,5-Dihydroxyphenyl) dihydrogen phosphate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

(3,5-Dihydroxyphenyl) dihydrogen phosphate has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of (3,5-Dihydroxyphenyl) dihydrogen phosphate involves its interaction with various molecular targets and pathways. It can act as a phosphorylating agent, transferring its phosphate group to other molecules. This process is crucial in biochemical pathways, including signal transduction and energy transfer .

Comparison with Similar Compounds

  • (3,4-Dihydroxyphenyl) dihydrogen phosphate
  • (2,5-Dihydroxyphenyl) dihydrogen phosphate
  • (4-Hydroxyphenyl) dihydrogen phosphate

Comparison: (3,5-Dihydroxyphenyl) dihydrogen phosphate is unique due to its specific hydroxyl group positions, which influence its reactivity and interaction with other molecules. Compared to similar compounds, it may exhibit different chemical and biological properties, making it suitable for specific applications .

Properties

CAS No.

9014-68-0

Molecular Formula

C6H7O6P

Molecular Weight

206.09 g/mol

IUPAC Name

(3,5-dihydroxyphenyl) dihydrogen phosphate

InChI

InChI=1S/C6H7O6P/c7-4-1-5(8)3-6(2-4)12-13(9,10)11/h1-3,7-8H,(H2,9,10,11)

InChI Key

CBOVPRLPVFGQHP-UHFFFAOYSA-N

SMILES

C1=C(C=C(C=C1O)OP(=O)(O)O)O

Canonical SMILES

C1=C(C=C(C=C1O)OP(=O)(O)O)O

51202-77-8
9014-68-0

Synonyms

polyphloroglucinol phosphate

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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